4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene
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Description
4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene (4-BPSM-1-MPS-2-NB) is an organic compound with a variety of applications in scientific research. It is a derivative of nitrobenzene, a common aromatic compound, and is composed of a bromine-substituted phenyl ring, a methylphenyl ring, and a nitro group. 4-BPSM-1-MPS-2-NB has been used in a number of different fields, including organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
- Triazoles, including this compound, exhibit antibacterial properties . Researchers have explored their potential as antimicrobial agents to combat Gram-positive pathogens.
- The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds correlates with antifungal activity . Investigating its efficacy against fungal infections could be valuable.
- Triazoles have been studied for their antioxidant effects . This compound’s structure may contribute to its ability to scavenge free radicals and protect cells from oxidative damage.
- The heterocyclic ring modifications in triazoles impact their biological activity . Researchers could explore this compound’s potential as an anticancer agent.
- The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol motif has anti-inflammatory properties . Investigating its effects on inflammatory pathways could be promising.
Antibacterial Activity
Antifungal Effects
Antioxidant Properties
Anticancer Research
Anti-Inflammatory Applications
properties
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]-1-(4-methylphenyl)sulfanyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO2S2/c1-14-2-7-18(8-3-14)26-20-11-4-15(12-19(20)22(23)24)13-25-17-9-5-16(21)6-10-17/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADATAAQTCBSDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CSC3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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